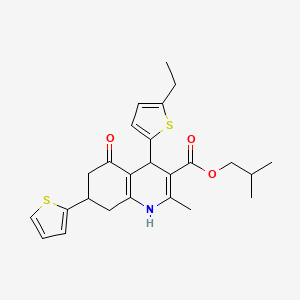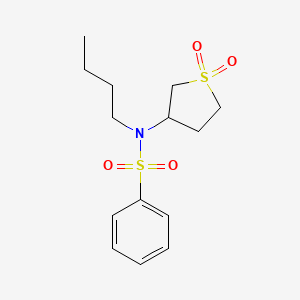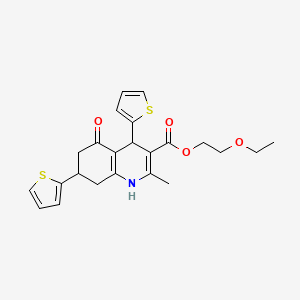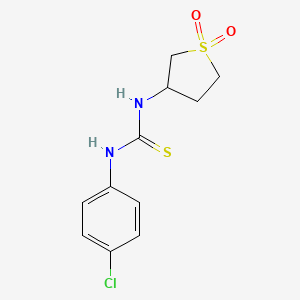![molecular formula C21H28N2O2 B3956932 N-[4-(4-morpholinyl)phenyl]-1-adamantanecarboxamide](/img/structure/B3956932.png)
N-[4-(4-morpholinyl)phenyl]-1-adamantanecarboxamide
描述
N-[4-(4-morpholinyl)phenyl]-1-adamantanecarboxamide, also known as Memantine, is a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist. It is used to treat Alzheimer's disease and other neurodegenerative disorders. Memantine has been found to be effective in treating cognitive decline, memory loss, and behavioral problems associated with Alzheimer's disease. In
作用机制
N-[4-(4-morpholinyl)phenyl]-1-adamantanecarboxamide works by blocking the NMDA receptor, which is responsible for the excitatory neurotransmission in the brain. By blocking the NMDA receptor, N-[4-(4-morpholinyl)phenyl]-1-adamantanecarboxamide reduces the excessive glutamate activity in the brain, which is associated with neurodegenerative disorders. N-[4-(4-morpholinyl)phenyl]-1-adamantanecarboxamide also enhances the release of acetylcholine, a neurotransmitter that is important for cognitive function and memory.
Biochemical and Physiological Effects
N-[4-(4-morpholinyl)phenyl]-1-adamantanecarboxamide has been found to have a number of biochemical and physiological effects. It has been shown to improve cognitive function, memory, and behavior in patients with Alzheimer's disease. N-[4-(4-morpholinyl)phenyl]-1-adamantanecarboxamide has also been found to reduce inflammation and oxidative stress in the brain, which are associated with neurodegenerative disorders. Additionally, N-[4-(4-morpholinyl)phenyl]-1-adamantanecarboxamide has been shown to enhance the release of acetylcholine, which is important for cognitive function and memory.
实验室实验的优点和局限性
The advantages of using N-[4-(4-morpholinyl)phenyl]-1-adamantanecarboxamide in lab experiments include its ability to selectively block the NMDA receptor, its effectiveness in treating neurodegenerative disorders, and its ability to improve cognitive function and memory. The limitations of using N-[4-(4-morpholinyl)phenyl]-1-adamantanecarboxamide in lab experiments include its potential toxicity at high doses and its potential to interact with other drugs.
未来方向
There are several future directions for research on N-[4-(4-morpholinyl)phenyl]-1-adamantanecarboxamide. One direction is to investigate the potential use of N-[4-(4-morpholinyl)phenyl]-1-adamantanecarboxamide in treating other neurodegenerative disorders, such as amyotrophic lateral sclerosis (ALS) and traumatic brain injury (TBI). Another direction is to explore the potential use of N-[4-(4-morpholinyl)phenyl]-1-adamantanecarboxamide in combination with other drugs to enhance its effectiveness in treating neurodegenerative disorders. Additionally, future research could focus on the development of new NMDA receptor antagonists that are more selective and have fewer side effects than N-[4-(4-morpholinyl)phenyl]-1-adamantanecarboxamide.
科学研究应用
N-[4-(4-morpholinyl)phenyl]-1-adamantanecarboxamide is used in scientific research to study the NMDA receptor and its role in neurodegenerative disorders. It has been found to be effective in treating Alzheimer's disease, Parkinson's disease, Huntington's disease, and multiple sclerosis. N-[4-(4-morpholinyl)phenyl]-1-adamantanecarboxamide has also been used to study the effects of NMDA receptor antagonists on cognitive function and memory.
属性
IUPAC Name |
N-(4-morpholin-4-ylphenyl)adamantane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O2/c24-20(21-12-15-9-16(13-21)11-17(10-15)14-21)22-18-1-3-19(4-2-18)23-5-7-25-8-6-23/h1-4,15-17H,5-14H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGXKWIVDYHTYEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)NC(=O)C34CC5CC(C3)CC(C5)C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B3956879.png)
![N-{1-[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]ethyl}-3-(trifluoromethyl)benzamide](/img/structure/B3956883.png)


![5-[4-(methylsulfonyl)-1-piperazinyl]-2-nitro-N-(3-pyridinylmethyl)aniline](/img/structure/B3956900.png)
![1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]-4-(4-fluorobenzoyl)piperazine](/img/structure/B3956905.png)
![N-{[2-(2,6-dimethylphenoxy)-3-pyridinyl]methyl}tetrahydro-2H-thiopyran-4-amine](/img/structure/B3956907.png)

![(1-benzothien-5-ylmethyl)[1-methyl-2-(1H-1,2,4-triazol-1-yl)ethyl]amine](/img/structure/B3956911.png)
![6-[2-(benzyloxy)phenyl]-5-nitro-2-piperidinone](/img/structure/B3956913.png)
![3-{5-[(4-chlorophenyl)amino]-1,3,4-thiadiazol-2-yl}-7-(diethylamino)-2H-chromen-2-one](/img/structure/B3956922.png)
